ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)-3,3-bis(methylsulfanyl)acrylate
Description
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)-3,3-bis(methylsulfanyl)acrylate is a heterocyclic acrylate derivative featuring a pyrazole core substituted with chloro, formyl, and methyl groups at positions 5, 4, and 3, respectively. The acrylate moiety is functionalized with two methylsulfanyl groups at the β-positions.
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)-3,3-bis(methylsulfanyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S2/c1-5-18-11(17)9(12(19-3)20-4)15-10(13)8(6-16)7(2)14-15/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUZRUUFOMHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC)N1C(=C(C(=N1)C)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130490 | |
| Record name | Ethyl α-[bis(methylthio)methylene]-5-chloro-4-formyl-3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263553-90-8 | |
| Record name | Ethyl α-[bis(methylthio)methylene]-5-chloro-4-formyl-3-methyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263553-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-[bis(methylthio)methylene]-5-chloro-4-formyl-3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)-3,3-bis(methylsulfanyl)acrylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁ClN₂O₃, with a molecular weight of 230.65 g/mol. The compound features a pyrazole ring, a formyl group, and methylthio substituents that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₃ |
| Molecular Weight | 230.65 g/mol |
| CAS Number | 263553-80-6 |
| Melting Point | 66–68 °C |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The formyl group is crucial for binding to enzymes and receptors, which can modulate various biological pathways. Studies suggest that the compound may inhibit certain protein kinases, although specific interactions remain to be fully elucidated.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed moderate activity.
- K562 (Chronic Myeloid Leukemia) : Limited cytotoxic effects were observed.
These findings indicate that while the compound possesses some anticancer properties, further optimization and structural modifications may enhance its efficacy against specific cancer types.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. This compound has shown promising activity against several bacterial strains. For example:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | High Inhibition |
| Pseudomonas aeruginosa | Low Inhibition |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
Inflammation-related pathways are another area where this compound may exert beneficial effects. Preliminary studies have indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Research has highlighted the versatility of pyrazole derivatives in medicinal chemistry. A study conducted on a series of substituted pyrazoles revealed their broad spectrum of biological activities including:
- Antiviral : Some derivatives exhibited activity against viral infections.
- Antifungal : Effective against various fungal strains.
- Antitumor : Inhibition of tumor growth in animal models.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with analogous derivatives:
Key Observations :
- The target compound’s 5-chloro-4-formyl-pyrazole system enhances electrophilicity and hydrogen-bonding capacity compared to benzoylamino (4c) or thioxo (5) substituents.
- The bis(methylsulfanyl) groups on the acrylate improve stability and electron density, contrasting with the unsubstituted acrylate in imidazole derivatives or the thioxo group in oxadiazole analogs .
Pharmacological Activity
Evidence from pyrazole-acrylate analogs (e.g., compound 4c in ) highlights structure-activity relationships (SAR):
Key Findings :
- The 4-formyl group could introduce polarity, altering pharmacokinetics (e.g., solubility) compared to non-polar trityl or phenyl substituents .
Stability and Physicochemical Properties
- Thermal Stability: Methylsulfanyl groups likely enhance thermal stability compared to thioxo or cyano analogs, as seen in pyrazole derivatives .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)-3,3-bis(methylsulfanyl)acrylate?
The synthesis of this compound likely involves multi-step procedures, including cyclization, formylation, and thiolation. A related method for analogous pyrazole derivatives involves dissolving intermediates in dry DMF with KOH as a base, followed by controlled addition of CS2 under reflux (80°C for 48 hours) to introduce sulfur-containing groups . Acidification with HCl and purification via column chromatography (hexane/EtOAc gradients) are critical for isolating the product. For methylsulfanyl group incorporation, analogous protocols using methyl disulfides or thiomethylating agents under basic conditions may apply.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- Elemental analysis (C, H, N) to verify stoichiometry .
- <sup>1</sup>H-NMR spectroscopy to confirm substituent positions, such as methylsulfanyl groups (δ ~2.5 ppm for SCH3) and formyl protons (δ ~9–10 ppm) .
- EI-MS to validate molecular weight and fragmentation patterns .
- Chromatographic purity checks (HPLC or TLC) to ensure no residual starting materials.
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Crystallization of sulfur-rich compounds often suffers from weak diffraction due to disorder or twinning. To mitigate this:
- Use SHELXL for refinement, which is robust for small-molecule structures with high sulfur content .
- Apply Rogers’ η parameter or Flack’s x parameter to resolve enantiomorph-polarity ambiguities, especially near centrosymmetric conditions .
- Optimize crystal growth via slow evaporation in mixed solvents (e.g., DCM/hexane) to reduce twinning.
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts or MS fragments) be interpreted?
Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in the pyrazole ring) or dynamic thiol-disulfide exchange. Strategies include:
- Variable-temperature NMR to detect tautomeric shifts.
- DFT calculations to model electronic environments and predict spectral features.
- Cross-validation with X-ray crystallography to resolve ambiguities in substituent positioning .
Q. What mechanistic insights are critical for optimizing the compound’s reactivity in further functionalization?
The electron-withdrawing formyl group and electron-donating methylsulfanyl groups create a polarized system. Key considerations:
- Nucleophilic attack at the formyl group (e.g., hydrazine for hydrazone formation) requires controlled pH to avoid side reactions.
- Thiol-thione tautomerism in the bis(methylsulfanyl)acrylate moiety may influence reactivity; stabilize intermediates using anhydrous conditions .
- Monitor reaction progress via in situ IR spectroscopy to track carbonyl transformations (e.g., formyl → imine).
Methodological Recommendations
Q. How should researchers design experiments to study the compound’s stability under varying conditions?
- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analyze degradation products via LC-MS/MS and compare with synthetic standards.
- Use kinetic modeling to predict shelf-life under storage conditions.
Q. What computational tools are recommended for modeling the compound’s electronic properties?
- Gaussian 16 or ORCA for DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
- Molecular docking (e.g., AutoDock Vina) to explore interactions with biological targets, leveraging the pyrazole core’s potential pharmacophore features.
Data Contradiction Analysis
Q. How can researchers resolve discrepancies between experimental and theoretical data (e.g., bond lengths in crystallography vs. DFT)?
- Check for crystal packing effects (e.g., hydrogen bonding) that distort bond lengths in solid-state structures .
- Re-optimize DFT models using solvent continuum models (e.g., PCM) to account for solution-phase vs. crystal-phase differences.
- Validate computational settings (basis sets, functionals) against benchmark datasets for sulfur-containing compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
